molecular formula C19H18N2O4 B13994939 Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate CAS No. 82215-18-7

Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate

Cat. No.: B13994939
CAS No.: 82215-18-7
M. Wt: 338.4 g/mol
InChI Key: RGPNTUFXRPJOBA-UHFFFAOYSA-N
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Description

Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate is a synthetic organic compound characterized by a propanoate ester backbone functionalized with a benzyl ester group, a phenylmethoxycarbonyl (Cbz) protecting group at the amino position, and a cyano (-CN) substituent at the β-carbon. Its IUPAC name, 3-cyano-2-(phenylmethoxycarbonylamino)propanoic acid benzyl ester, reflects this structure . The compound is primarily utilized in research and development as a protected amino acid derivative, serving as an intermediate in peptide synthesis or heterocyclic chemistry. The Cbz group enhances stability during synthetic processes, while the cyano group may influence electronic properties or reactivity in downstream reactions.

Key properties include:

  • Molecular Formula: Likely C₁₈H₁₆N₂O₄ (derived from the acid form in , adjusted for the benzyl ester).
  • Applications: Used in organic synthesis, particularly for constructing nitrogen-containing heterocycles or peptide analogs.

Properties

CAS No.

82215-18-7

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

benzyl 3-cyano-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C19H18N2O4/c20-12-11-17(18(22)24-13-15-7-3-1-4-8-15)21-19(23)25-14-16-9-5-2-6-10-16/h1-10,17H,11,13-14H2,(H,21,23)

InChI Key

RGPNTUFXRPJOBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC#N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach for Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate involves esterification of the corresponding acid derivative with benzyl bromide under basic conditions:

  • Starting Materials:

    • 3-cyano-2-phenylmethoxycarbonylamino-propanoic acid (acid precursor)
    • Benzyl bromide (benzylating agent)
  • Reaction Type:

    • Nucleophilic substitution (SN2) to form the benzyl ester
  • Base Used:

    • Potassium carbonate (K2CO3) serves as the base to deprotonate the acid and facilitate nucleophilic attack
  • Solvent:

    • Dimethylformamide (DMF), an aprotic polar solvent, is employed to dissolve reactants and promote the reaction
  • Temperature:

    • Elevated temperatures (typically 50–80 °C) are applied to increase reaction rate and yield
  • Mechanism:

    • The carboxylate anion formed by deprotonation attacks the benzyl bromide carbon, displacing bromide and forming the benzyl ester bond

This method is favored due to its straightforwardness and the availability of reagents, resulting in moderate to high yields of the target compound.

Industrial Production Methods

For large-scale synthesis, the process is adapted to optimize yield, purity, and cost-effectiveness:

  • Continuous Flow Reactors:

    • Industrial production may utilize continuous flow chemistry to maintain controlled reaction conditions, enhance heat and mass transfer, and improve safety when handling reactive intermediates
  • Reaction Optimization:

    • Parameters such as reactant concentration, temperature, solvent choice, and residence time are finely tuned to maximize conversion and minimize by-products
  • Purification Techniques:

    • Recrystallization from suitable solvents (e.g., ethyl acetate, ethanol) is employed to purify the crude product
    • Chromatographic methods (e.g., silica gel column chromatography) may be used for further purification, especially when high purity is required for pharmaceutical or research applications
  • Environmental and Safety Considerations:

    • Waste streams containing DMF and potassium bromide are treated according to environmental regulations
    • Solvent recovery systems are often integrated to reduce solvent consumption and emissions

This scale-up approach ensures consistent quality and supply for research and industrial needs.

Reaction Conditions Summary Table

Parameter Laboratory Scale Industrial Scale
Starting Materials 3-cyano-2-phenylmethoxycarbonylamino-propanoic acid, benzyl bromide Same as lab scale
Base Potassium carbonate (K2CO3) Potassium carbonate or alternative bases
Solvent Dimethylformamide (DMF) DMF or optimized solvent systems
Temperature 50–80 °C Controlled elevated temperatures
Reaction Time Several hours (4–12 h) Optimized for continuous flow (minutes to hours)
Purification Recrystallization, chromatography Recrystallization, chromatography
Yield Moderate to high High with optimized conditions

Additional Synthetic Considerations

  • Alternative Bases:

    • Other bases such as sodium hydride or triethylamine can be used depending on the sensitivity of the substrate and desired reaction kinetics
  • Solvent Alternatives:

    • While DMF is common, alternatives like dimethyl sulfoxide (DMSO) or acetonitrile may be explored to improve environmental footprint or reaction efficiency
  • Protecting Groups:

    • The phenylmethoxycarbonylamino group (carbamate) is stable under the reaction conditions, avoiding the need for additional protecting group strategies
  • Side Reactions:

    • Potential side reactions include hydrolysis of the ester under prolonged reaction or workup conditions and substitution at undesired sites; these are minimized by controlling reaction parameters

Research Findings and Literature Context

While direct literature on this compound is limited, related synthetic methodologies for cyano-substituted amino acid esters support the described approach:

  • The nucleophilic substitution esterification is a standard method for preparing benzyl esters of amino acids and their derivatives, providing good regioselectivity and functional group tolerance

  • Industrial patent literature on related compounds emphasizes the importance of solvent choice and base in optimizing yield and purity, consistent with the above methods

  • Research theses on related carbamate and cyano functionalized compounds highlight the stability of the phenylmethoxycarbonylamino group during esterification, supporting the robustness of this synthetic route

Summary Table of Preparation Method Features

Feature Description
Reaction Type Nucleophilic substitution (esterification)
Key Reagents 3-cyano-2-phenylmethoxycarbonylamino-propanoic acid, benzyl bromide, potassium carbonate
Solvent Dimethylformamide (DMF)
Temperature Range 50–80 °C
Scale Laboratory to industrial scale
Purification Recrystallization, chromatography
Yield Moderate to high
Industrial Enhancements Continuous flow reactors, optimized reaction conditions, solvent recovery
Side Reactions Minimal with controlled conditions
Functional Group Stability Phenylmethoxycarbonylamino group stable under reaction conditions

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best highlighted through comparisons with analogous derivatives. Below is a detailed analysis:

Functional Group Comparison

Cbz-Protected Amino Acid Esters
  • Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate vs. Methyl 2-Benzoylamino-3-arylaminobut-2-enoates (3): The latter (from ) lacks the cyano group and features a benzoylamino substituent instead of Cbz. This difference reduces steric hindrance and alters reactivity in cyclization reactions (e.g., forming oxazoloquinolines or imidazole carboxylates) . The cyano group in the target compound may enhance electrophilicity at the β-carbon, facilitating nucleophilic additions or cyclizations.
Benzyl Esters
  • Benzyl Benzoate (BB) (): A simpler ester lacking amino or cyano groups. Used topically for scabies due to its acaricidal properties, achieving an 87% cure rate . In contrast, the target compound’s complexity suggests specialized applications in synthetic chemistry rather than direct therapeutic use.

Reactivity and Stability

  • Cbz Group Stability: Compared to benzoyl or acetyl protecting groups (e.g., in ), the Cbz group is more sensitive to hydrogenolysis but offers orthogonal protection in multi-step syntheses .
  • Cyano Group Impact: The -CN group increases polarity and may affect solubility in organic solvents compared to non-cyano analogs like Phenyl 3-chloropropanoate (), which features a chloro substituent for nucleophilic substitution .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Primary Use Reference
Benzyl 3-cyano-2-Cbz-amino-propanoate C₁₈H₁₆N₂O₄ Cbz, Cyano, Benzyl ester Synthetic intermediate
Methyl 2-Benzoylamino-3-arylaminobut-2-enoate C₁₄H₁₅N₂O₃ Benzoylamino, Aryl amino Heterocycle synthesis
Benzyl Benzoate (BB) C₁₄H₁₂O₂ Benzyl ester Topical acaricide
Phenyl 3-chloropropanoate C₉H₉ClO₂ Chloro, Phenyl ester Nucleophilic substitution

Research Findings and Implications

  • Synthetic Utility: The compound’s Cbz and cyano groups make it a versatile precursor for nitrogen-rich heterocycles, as demonstrated in analogous syntheses of oxazoloquinolines and imidazole carboxylates () .
  • Safety Considerations: Nitrile-containing derivatives require stricter handling protocols compared to non-cyano analogs (e.g., phenyl esters in ) .

Biological Activity

Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

PropertyValue
CAS No.82215-18-7
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
IUPAC Namebenzyl 3-cyano-2-(phenylmethoxycarbonylamino)propanoate
InChIInChI=1S/C19H18N2O4/c20-12-11-17(18(22)24-13-15-7-3-1-4-8-15)21-19(23)25-14-16-9-5-2-6-10-16/h1-10,17H,11,13-14H2,(H,21,23)

Synthesis

The synthesis of this compound typically involves the reaction of benzyl bromide with 3-cyano-2-phenylmethoxycarbonylamino-propanoic acid in the presence of a base such as potassium carbonate. This reaction is often conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to enhance yield and purity.

The biological activity of this compound is attributed to its specific functional groups which allow it to interact with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in drug development against bacterial infections.
  • Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Anticancer Potential : There is emerging evidence that compounds with similar structures exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant inhibition zone against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, the anti-inflammatory effects were assessed using an animal model of inflammation. The compound demonstrated a reduction in inflammatory markers compared to the control group, indicating its potential for therapeutic use in inflammatory diseases.

Comparative Analysis with Similar Compounds

This compound can be compared to other similar compounds:

Compound NameKey DifferencesBiological Activity
Benzyl 3-cyano-2-phenylamino-propanoateLacks methoxycarbonyl groupDifferent reactivity
Phenyl 3-cyano-2-phenylmethoxycarbonylamino-propanoateSubstitution alters chemical propertiesVaries in biological activity
Methyl 3-cyano-2-phenylmethoxycarbonylamino-propanoateMethyl substitution affects solubility and reactivityPotentially lower activity

Q & A

Basic: What safety precautions are critical when handling Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate in laboratory settings?

Answer:

  • PPE Requirements : Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU) filters for low-level exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations .
  • Environmental Controls : Work in a fume hood to prevent inhalation and ensure proper ventilation. Avoid drainage contamination .
  • First Aid : For skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention .

Basic: How can researchers optimize the synthesis of this compound?

Answer:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for carbamate formation .

  • Catalysis : Consider mild bases (e.g., triethylamine) to facilitate esterification without side reactions .

  • Example Protocol :

    StepConditionsMonitoring Method
    Carbamate formation0°C to RT, 12h, DMF solventTLC (Rf = 0.5 in 7:3 hexane:EtOAc)
    EsterificationBenzyl chloride, 24h refluxHPLC (retention time: 8.2 min)

Basic: What analytical techniques are recommended for structural characterization?

Answer:

  • X-ray Crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve crystal structures. Prioritize high-resolution data (>1.0 Å) for accurate bond-length measurements .
  • Spectroscopy :
    • NMR : Assign peaks using 1H^1\text{H}- and 13C^{13}\text{C}-NMR; the cyano group (~110 ppm in 13C^{13}\text{C}) and benzyl protons (δ 5.1–5.3 ppm in 1H^1\text{H}) are diagnostic .
    • FT-IR : Confirm C≡N stretch (~2240 cm1^{-1}) and carbamate C=O (~1700 cm1 ^{-1}) .

Advanced: How can computational tools resolve contradictions in reaction mechanism proposals?

Answer:

  • Retrosynthetic AI : Platforms like BenchChem’s AI (using Reaxys/PISTACHIO databases) predict feasible routes, prioritizing one-step pathways with >95% atom economy .
  • DFT Calculations : Model transition states (e.g., Gaussian 09) to evaluate energy barriers for proposed mechanisms (e.g., nucleophilic acyl substitution vs. SN2) .

Advanced: What methodologies assess the compound’s stability under varying experimental conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C for thermal stability) .
  • pH Stability Tests : Incubate in buffers (pH 1–13) for 24h; monitor degradation via LC-MS. Note: Current SDS data gaps require empirical validation .

Advanced: How can researchers address contradictions in spectroscopic data during structure elucidation?

Answer:

  • Multi-Technique Cross-Validation :
    • Combine 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and HSQC to resolve overlapping signals.
    • Use X-ray crystallography (via SHELX) as a definitive confirmation tool .
  • Case Study : Ambiguity in carbamate orientation can be resolved via ORTEP-3 molecular graphics to visualize electron density maps .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 to 1:1).
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high-purity crystals (>99% by HPLC) .

Advanced: How can boronic acid derivatives (e.g., 4-benzyloxyphenylboronic acid) act as intermediates in modifying this compound?

Answer:

  • Suzuki Coupling : Introduce aryl groups via Pd-catalyzed cross-coupling. For example, replace the benzyloxy group with substituted phenyl rings (see Kanto Reagents’ catalog for boronic acid options ).
  • Optimization : Use anhydrous conditions and degassed solvents to prevent boronic acid oxidation .

Advanced: What computational models predict the compound’s reactivity in nucleophilic environments?

Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water vs. DMSO) using GROMACS to predict hydrolysis rates.
  • pKa Estimation : Tools like MarvinSketch calculate the cyano group’s electrophilicity (predicted pKa ~8.5), guiding pH-sensitive reaction design .

Basic: What are the best practices for long-term storage?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Desiccants : Include silica gel packs to minimize moisture uptake.
  • Stability Monitoring : Conduct biannual HPLC checks for degradation (e.g., free carboxylic acid formation) .

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